molecular formula C8H13N3 B7844586 3-Amino-5-methyl-6-(dimethylamino)pyridine

3-Amino-5-methyl-6-(dimethylamino)pyridine

Cat. No.: B7844586
M. Wt: 151.21 g/mol
InChI Key: MGUOSMVPGCGQJI-UHFFFAOYSA-N
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Description

3-Amino-5-methyl-6-(dimethylamino)pyridine is a versatile organic compound belonging to the class of pyridine derivatives. It features an amino group at the 3-position, a methyl group at the 5-position, and a dimethylamino group at the 6-position on the pyridine ring. This compound is known for its utility in various chemical reactions and applications in scientific research.

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through a multi-step reaction starting with pyridine as the base molecule

  • Industrial Production Methods: On an industrial scale, the compound is often produced using continuous flow chemistry techniques to ensure high purity and yield. The process involves the use of catalysts and controlled reaction conditions to optimize the synthesis.

Types of Reactions:

  • Oxidation: The amino group can be oxidized to form various oxidized derivatives, such as nitro compounds.

  • Reduction: The compound can undergo reduction reactions to produce amines or other reduced forms.

  • Substitution: The pyridine ring can participate in nucleophilic substitution reactions, where the amino and dimethylamino groups can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as halides and alkyl halides are used in substitution reactions.

Major Products Formed:

  • Oxidation: Nitro derivatives, hydroxyl derivatives.

  • Reduction: Amine derivatives, reduced pyridine derivatives.

  • Substitution: Alkylated pyridine derivatives, halogenated pyridine derivatives.

Scientific Research Applications

3-Amino-5-methyl-6-(dimethylamino)pyridine is widely used in scientific research due to its unique chemical properties. It serves as a building block in the synthesis of various pharmaceuticals, agrochemicals, and organic materials. Its applications include:

  • Chemistry: Used as a precursor in the synthesis of complex organic molecules.

  • Biology: Employed in the study of enzyme inhibitors and receptor ligands.

  • Medicine: Utilized in the development of new drugs and therapeutic agents.

  • Industry: Applied in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways. Its amino group can interact with enzymes and receptors, modulating biological processes. The dimethylamino group enhances its solubility and reactivity, making it effective in chemical reactions and biological assays.

Comparison with Similar Compounds

3-Amino-5-methyl-6-(dimethylamino)pyridine is unique due to its specific arrangement of functional groups on the pyridine ring. Similar compounds include:

  • 3-Amino-5-methylpyridine: Lacks the dimethylamino group.

  • 3-Amino-6-(dimethylamino)pyridine: Lacks the methyl group at the 5-position.

  • 2-Amino-5-methyl-6-(dimethylamino)pyridine: Different position of the amino group.

These compounds differ in their reactivity and applications, highlighting the uniqueness of this compound.

Properties

IUPAC Name

2-N,2-N,3-trimethylpyridine-2,5-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-6-4-7(9)5-10-8(6)11(2)3/h4-5H,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGUOSMVPGCGQJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1N(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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